REACTION_CXSMILES
|
Br[C:2]1[C:12]2=[C:13]3[C:8](=[CH:9][CH:10]=[CH:11]2)[CH:7]=[CH:6][CH:5]=[C:4]3[CH:3]=1.BrBr>>[CH2:3]1[C:4]2=[C:13]3[C:8](=[CH:7][CH:6]=[CH:5]2)[CH:9]=[CH:10][CH:11]=[C:12]3[CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC3=CC=CC1=C23
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
separated potassium bromide
|
Type
|
CUSTOM
|
Details
|
was removed by filtration, methanol
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CONCENTRATION
|
Details
|
the benzene solution was concentrated
|
Type
|
ADDITION
|
Details
|
dropwise added into cold acetone (0°~-10° C.)
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |